2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Scientific Research Applications
Potential Research Areas:
1. Degradation Pathways and Environmental Impact
Research often focuses on the degradation pathways of pharmaceutical compounds, examining how they break down in the environment or through advanced oxidation processes. For instance, studies have looked into the degradation of acetaminophen and its by-products, assessing their biotoxicity and environmental fate (Qutob et al., 2022). Similar research could apply to the compound , investigating its stability, degradation products, and potential environmental impacts.
2. Synthesis and Evaluation of Analogues
Another area of interest is the synthesis of analogues and evaluation for potential pharmacological activities. For example, research on thiophene analogues of known carcinogens has explored their synthesis and potential carcinogenicity, providing a basis for evaluating the health risks of structurally related compounds (Ashby et al., 1978). This approach can be useful for understanding the biological activity and safety profile of new compounds.
3. Mechanisms of Action for Therapeutic Applications
Investigating the mechanisms of action for therapeutic applications is crucial. Studies have detailed the analgesic effects of acetaminophen, highlighting novel mechanisms beyond COX enzyme inhibition, such as the production of AM404 and its effects on TRPV1 receptors (Ohashi & Kohno, 2020). Research into the compound of interest could explore similar innovative therapeutic mechanisms, potentially identifying new targets for drug development.
4. Biochemical Transformations and Environmental Monitoring
Lastly, the biochemical transformations and environmental monitoring of emerging organic pollutants, including those with chiral properties, are critical research areas. These studies assess the environmental occurrence, fate, and potential toxicological effects of pollutants, providing valuable information for environmental protection and public health (Wong, 2006). Similar investigations could be applied to "2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide" to understand its environmental and health implications.
Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Depending on its targets and mode of action, the compound could potentially influence cell growth, survival, differentiation, or other cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, interactions with other biomolecules in the cellular environment could influence the compound’s activity and selectivity towards its targets.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-14-6-2-12(3-7-14)16-11-25-18(20-16)21-17(22)10-24-15-8-4-13(19)5-9-15/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNLCLBHTCIECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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